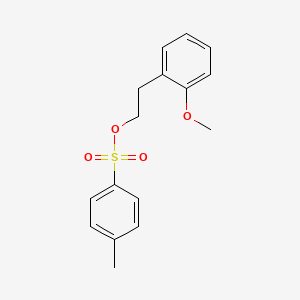

2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate

Description

2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is an aryl sulfonate ester characterized by a methoxyphenyl group attached via an ethyl linker to a 4-methylbenzenesulfonate (tosyl) moiety. The methoxy group on the phenyl ring may influence electronic properties, solubility, and intermolecular interactions (e.g., π-π stacking or hydrogen bonding), making it distinct from simpler tosyl derivatives.

Properties

Molecular Formula |

C16H18O4S |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C16H18O4S/c1-13-7-9-15(10-8-13)21(17,18)20-12-11-14-5-3-4-6-16(14)19-2/h3-10H,11-12H2,1-2H3 |

InChI Key |

QHCUWTRWPVJTDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2-Methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(2-Methoxyphenyl)ethanol+4-methylbenzenesulfonyl chloride→2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 2-(2-Methoxyphenyl)ethanol and 4-methylbenzenesulfonic acid.

Reduction: The compound can be reduced under specific conditions to yield different products depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, thioethers, or amines.

Hydrolysis: 2-(2-Methoxyphenyl)ethanol and 4-methylbenzenesulfonic acid.

Reduction: Various alcohols or hydrocarbons, depending on the specific conditions.

Scientific Research Applications

2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme mechanisms where it can act as a substrate or inhibitor.

Medicine: Potential use in drug development due to its ability to modify biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate exerts its effects is largely dependent on the specific reaction it is involved in. Generally, the sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methoxyphenyl group can participate in various interactions due to its electron-donating properties, influencing the reactivity of the compound.

Comparison with Similar Compounds

Below is a comparative analysis of 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate with structurally related aryl sulfonates, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Variations

*Calculated based on molecular formula C₁₆H₁₈O₄S.

Key Observations :

- This contrasts with electron-withdrawing groups (e.g., nitro in 4n, ), which enhance electrophilicity .

- Linker Flexibility : Ethyl linkers (target compound, ) balance rigidity and rotational freedom, whereas PEG chains () improve solubility for analytical applications .

Physicochemical Properties

Notes:

- The methoxyphenyl group may reduce water solubility compared to PEGylated derivatives () but improve lipid solubility for membrane permeability in drug candidates .

- Compounds with hydrazone linkers (e.g., 4k) show thermal sensitivity, limiting their utility in high-temperature reactions .

Unique Advantages of Target Compound :

- Dual Functionality : The methoxyphenyl group may confer fluorescence or receptor-binding properties, while the tosyl group enables facile modification.

- Versatility : Suitable for both medicinal chemistry (drug intermediates) and materials science (crystal engineering via π-π interactions).

Biological Activity

2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

- IUPAC Name : 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate

- Molecular Formula : C15H18O4S

- Molecular Weight : 302.37 g/mol

- CAS Number : Not explicitly mentioned in the search results but can be derived from the molecular formula.

Synthesis Methods

The synthesis of 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves:

-

Starting Materials :

- 2-(2-Methoxyphenyl)ethanol

- 4-methylbenzenesulfonyl chloride

-

Reaction Conditions :

- The reaction is usually conducted in an organic solvent such as dichloromethane under basic conditions (e.g., using triethylamine as a base) to facilitate the formation of the sulfonate ester.

-

Yield and Purification :

- The product can be purified through recrystallization or column chromatography to achieve high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the benzenesulfonate class, including derivatives similar to 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate. Notably, compounds with similar structures have demonstrated significant activity against various cancer cell lines:

- IC50 Values : The IC50 values for related compounds were reported to be below 0.3 µM for several derivatives, indicating potent activity against leukemia and colon cancer cell lines .

- Selectivity : Some derivatives exhibited selectivity towards cancer cells over normal cells, with selectivity indices (SI) exceeding 100, suggesting a favorable therapeutic window .

The mechanism through which these compounds exert their biological effects may involve:

- Cell Cycle Arrest : Studies have shown that treatment with benzenesulfonates can lead to cell cycle arrest in the G2/M phase, which is crucial for inhibiting cancer cell proliferation .

- Induction of Apoptosis : Concentration-dependent increases in apoptotic cell populations were observed, indicating that these compounds can trigger programmed cell death in cancer cells .

Case Studies

-

Study on K562 and U-251 Cell Lines :

- Treatment with related benzenesulfonates resulted in significant G2/M phase arrest and increased apoptosis rates, demonstrating their potential as anticancer agents .

- The study measured changes in cell cycle distribution using flow cytometry, revealing that concentrations as low as 0.5 µM could significantly affect cell viability.

- Comparative Analysis with Reference Drugs :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.